(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by:
- (6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene group at position 5 (Z-configuration): The quinoline moiety may facilitate DNA intercalation or kinase inhibition, suggesting anticancer applications .
Properties
IUPAC Name |
(3Z)-3-[[3-(3-ethoxypropyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-24-8-4-7-21-18(23)16(26-19(21)25)11-14-10-13-9-12(2)5-6-15(13)20-17(14)22/h5-6,9-11,23H,3-4,7-8H2,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJDDLHCUFETI-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(SC1=S)C=C2C=C3C=C(C=CC3=NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=C(SC1=S)/C=C\2/C=C3C=C(C=CC3=NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazolidinone core : A five-membered ring containing sulfur and nitrogen.
- Quinoline moiety : Contributes to the compound's biological activity.
Antibacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For example, a related compound was shown to have minimal inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated MIC values lower than standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (μM) | Bacteria Strains |
|---|---|---|
| 5d | 37.9 - 113.8 | S. aureus |
| 5g | 248 - 372 | MRSA |
| 5k | 43 - 172 | P. aeruginosa |
The compound’s thiazolidinone structure is crucial for its antibacterial efficacy, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
The compound also exhibits antifungal properties. In vitro studies indicated that the derivatives showed better antifungal activity compared to established agents like bifonazole and ketoconazole. The best activity was noted against Trichoderma viride, with MIC values significantly lower than those of the reference drugs .
| Compound | MIC (μM) | Fungal Strains |
|---|---|---|
| 5g | 480 - 640 | T. viride |
| 5d | 285 - 475 | A. fumigatus |
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidinone derivatives, including our compound of interest. In a recent study, a related quinoline derivative showed an IC50 value of approximately 1.2 μM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects . Cell cycle analysis revealed that treatment with these compounds led to G2/M phase arrest, suggesting a mechanism involving apoptosis.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of DNA synthesis : The quinoline moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of apoptosis : Evidence from caspase assays indicates that these compounds can activate apoptotic pathways in cancer cells .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial effects of thiazolidinones found that certain derivatives were more effective than traditional antibiotics against resistant bacterial strains.
- Anticancer Potential : Another research effort evaluated a series of quinoline-based compounds for their anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines and suggesting further exploration into their therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares key structural features and biological activities of analogous compounds:
Key Observations
Position 3 Substituents
- 3-Ethoxypropyl (Target): Offers moderate lipophilicity, balancing solubility and bioavailability. This contrasts with smaller groups (e.g., H in ) or charged moieties (e.g., 2-dimethylaminoethyl in ), which may alter cellular uptake .
- Aromatic Groups () : The 3-hydroxyphenyl group in compound 5b enhances hydrogen-bonding capacity, critical for antifungal activity .
Position 5 Substituents
- Quinolinylmethylene (Target): The planar quinoline ring may enable DNA intercalation or topoisomerase inhibition, common in anticancer agents .
- Halogenated Benzylidenes () : The 3-fluorobenzylidene group in compound 3 improves electronegativity, enhancing interactions with enzymatic active sites .
Core Modifications
- Thiazolidin-4-one vs. Oxazolidin-4-one (): The oxazolidinone core in lacks sulfur at position 2, reducing electron-withdrawing effects and shifting activity toward tyrosinase inhibition instead of antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
